molecular formula C9H5BrF4O2 B8247319 Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B8247319
M. Wt: 301.03 g/mol
InChI Key: DFHCBALXALVTHK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups, along with a methyl ester functional group. This compound is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate typically involves the reaction of trifluoromethylbenzene with 2-bromophenyl fluoride. This reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing their activity .

Comparison with Similar Compounds

  • Methyl 2-bromo-4-fluoro-5-(trifluoromethyl)benzoate
  • Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

Comparison: Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHCBALXALVTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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